molecular formula C9H7ClO4 B3016607 Methyl 5-chloro-3-formyl-2-hydroxybenzoate CAS No. 87633-23-6

Methyl 5-chloro-3-formyl-2-hydroxybenzoate

Cat. No.: B3016607
CAS No.: 87633-23-6
M. Wt: 214.6
InChI Key: BKMPCMXOQXGTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-3-formyl-2-hydroxybenzoate is a useful research compound. Its molecular formula is C9H7ClO4 and its molecular weight is 214.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Substituted Salicylaldehydes

Methyl 5-chloro-3-formyl-2-hydroxybenzoate has been utilized in the synthesis of salicylaldehydes with electron-withdrawing groups. This process involves the formylation of corresponding phenols with hexamethylenetetramine in various strong acids. Such reactions demonstrate better yields compared to traditional methods like the Duff reaction, indicating the compound's effectiveness in organic synthesis (Suzuki & Takahashi, 1983).

Properties

IUPAC Name

methyl 5-chloro-3-formyl-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)7-3-6(10)2-5(4-11)8(7)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMPCMXOQXGTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

193 g of 5-chloro-3-formyl-2-hydroxybenzoic acid are dissoved in 2 liters of methanol and the solution is saturated with hydrogen chloride. 100 ml of thionyl chloride are added to the solution and the mixture is refluxed for 8 hours. After cooling, the resultant crystals are collected by filtration and dried to give 190 g of methyl 5-chloro-3-formyl-2-hydroxybenzoate.
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four

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